2,6-bis(1H-pyrazol-1-yl)aniline
Overview
Description
“2,6-bis(1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C12H11N5 . It contains a total of 30 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 primary amine (aromatic), and 2 Pyrazole(s) .
Synthesis Analysis
The synthesis of “this compound” has been described in several studies . For instance, one study describes the synthesis of two novel functionalised 2,6-bis (pyrazol-1-yl)pyridine (bpp) ligands .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a six-membered ring and two five-membered rings . The molecule also contains 1 primary amine (aromatic) and 2 Pyrazole(s) .
Chemical Reactions Analysis
“this compound” has been involved in various chemical reactions. For example, it has been used in the formation of supramolecular iron(II) complexes . Another study reported the use of this compound in the oxidation of catechol to o-quinone .
Scientific Research Applications
Catalytic Applications
Recyclable Hydroamination Catalysts : The synthesis of N,N and N,P donor ligands functionalized with aniline for the immobilization on glassy carbon electrodes was explored. These immobilized Rh(I) complexes serve as recyclable catalysts for hydroamination, demonstrating the potential of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in catalysis applications (Tregubov et al., 2013).
Photophysics and Electroluminescence
Luminescent Tetradentate Bis-cyclometalated Platinum Complexes : A series of compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline derivatives were cyclometalated to produce luminescent platinum(II) complexes. These complexes, with their wide span of emission properties, are explored for applications in organic light-emitting diodes (OLEDs), showcasing the role of this compound derivatives in developing advanced photophysical materials (Vezzu et al., 2010).
Corrosion Inhibition
DFT Study on Bipyrazole Derivatives : Density functional theory (DFT) was employed to study the potential activity of bipyrazole derivatives as corrosion inhibitors. The theoretical insights into their efficiency and reactive sites underscore the practical applications of this compound derivatives in corrosion protection, which is crucial for industrial maintenance and material longevity (Wang et al., 2006).
Material Synthesis
Synthesis of 3,5-Biscarbamoyl-pyridine Derivatives : An efficient method for synthesizing 3,5-biscarbamoyl-2,6-dimethylpyridine derivatives by reacting anilines with pyrazole-containing compounds demonstrates the versatility of this compound derivatives in the synthesis of novel materials. These compounds, potentially useful in various fields, highlight the broad applicability of pyrazole derivatives in chemical synthesis (Wang et al., 2011).
Spin-Crossover Materials
Iron(II) Spin-Crossover Metallacycle : The synthesis of bis-[dipyrazolylpyridine] derivatives leading to soluble oligomeric complexes with iron(II) exhibits thermal spin-crossover properties. Such materials are of interest for their potential applications in memory devices, sensors, and displays due to their ability to undergo reversible changes in their magnetic properties (Kershaw Cook et al., 2015).
Future Directions
The future directions for “2,6-bis(1H-pyrazol-1-yl)aniline” research are promising. For instance, one study suggested that this compound could be used to develop molecule-based switching and memory elements . Another study suggested that it could be used as a model for further developments in catalytic processes relating to catecholase activity .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad range of chemical and biological properties . They are often used as reagents or intermediates in organic synthesis .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some pyrazole derivatives have been found to exhibit spin crossover (SCO) properties . SCO is a process where a molecule switches between different spin states, which can lead to changes in its physical properties .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some pyrazole derivatives have been found to exhibit luminescence properties
Action Environment
The action, efficacy, and stability of 2,6-bis(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, some pyrazole derivatives have been found to exhibit different properties at different temperatures . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include 2,6-bis(1H-pyrazol-1-yl)aniline, have been found to exhibit promising agro-chemical, fluorescent and biological potencies
Cellular Effects
It has been suggested that spin-crossover (SCO) active iron(II) complexes, which can include this compound, can exhibit spin-state switching properties . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that spin-state switching in iron(II) complexes, which can include this compound, can be induced by applying a stimulus under isothermal conditions . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that spin-state switching in iron(II) complexes, which can include this compound, can exhibit a high-temperature spin crossover . This could potentially indicate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
2,6-di(pyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNPTLIOLZWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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